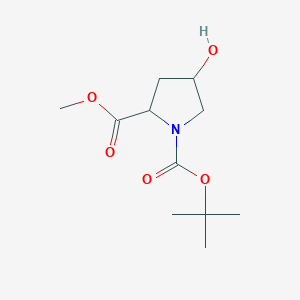

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

“1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It is a white powder and is stored in a refrigerator . .

Synthesis Analysis

This compound is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.28 . It is a solid at room temperature . The density is predicted to be 1.13±0.1 g/cm3 .Applications De Recherche Scientifique

- Boc-trans-D-Hyp-OMe serves as a non-cleavable linker in the synthesis of ADCs. These conjugates combine monoclonal antibodies with potent cytotoxic drugs, enabling targeted cancer therapy. The compound’s stability and compatibility with antibody structures make it valuable in this context .

- As an alkyl chain-based PROTAC linker, Boc-trans-D-Hyp-OMe plays a role in PROTAC synthesis. PROTACs are designed to degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This approach has gained attention in drug discovery and cancer research .

- Boc-trans-D-Hyp-OMe is part of the Aryl halide chemistry informer library developed by chemists at Merck & Co. Inc. This library contains drug-like molecules representative of those encountered in complex synthesis. Researchers use such libraries for lead optimization and target identification .

- Scientists explore Boc-trans-D-Hyp-OMe’s potential as a building block in drug design. Its unique structure and functional groups allow for modifications that can enhance bioactivity or pharmacokinetics. Researchers investigate its interactions with biological targets .

- Boc-trans-D-Hyp-OMe is useful in peptide chemistry. Researchers incorporate it into peptide sequences to introduce specific functionalities or improve stability. Its tert-butyl protecting group ensures controlled deprotection during solid-phase peptide synthesis .

- The compound’s chiral center (2S,4R) makes it valuable for chiral pool synthesis. It serves as a chiral building block, enabling access to enantiopure compounds. Researchers exploit its stereochemistry for asymmetric transformations .

Antibody-Drug Conjugates (ADCs)

PROTACs (Proteolysis-Targeting Chimeras)

Chemical Informer Libraries

Medicinal Chemistry Research

Peptide Synthesis

Chiral Pool Synthesis

Safety And Hazards

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

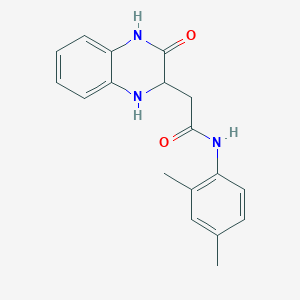

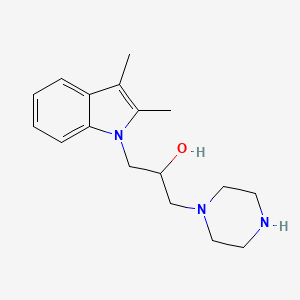

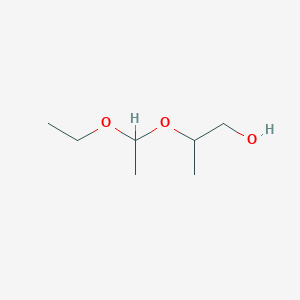

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-](/img/structure/B1638465.png)

![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)